![molecular formula C17H16N2O2S2 B2874693 2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886915-34-0](/img/structure/B2874693.png)
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
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Overview
Description
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, also known as EMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. EMBT belongs to a class of compounds known as benzothiazoles, which have been shown to have anti-tumor activity in a variety of cancer cell lines.
Scientific Research Applications
Anti-Microbial Activity
This compound has shown promising results in the fight against microbial infections. It exhibits anti-microbial properties against drug-resistant strains of Staphylococcus aureus , including those resistant to penicillin, ampicillin, and methicillin. The compound’s mode of action involves inducing the overexpression of proteases in S. aureus, leading to the lysis of biofilms and the killing of the bacteria .
Anti-Biofilm Properties
In addition to its anti-microbial activity, this benzamide derivative disrupts the formation of bacterial biofilms. Biofilms are complex communities of bacteria that are difficult to eradicate due to their resistance to antibiotics. The compound effectively clears preformed planktonic biofilms and prevents their recurrence, making it a potential therapeutic molecule for treating S. aureus infections .
Excited State Hydrogen Bond and Proton Transfer Studies
The compound is useful in studying excited state hydrogen bond and proton transfer phenomena. These studies are crucial for understanding the photophysical properties of materials and have implications in the development of new products in optoelectronics and analytical tools. The compound’s behavior in different solvents can reveal the mechanism of solvent effects on these processes .
Development of Naphthalene Derivatives
The structural similarity of this compound to other benzothiazole derivatives makes it a key material for synthesizing naphthalene derivatives. These derivatives have various applications, including in the production of dyes, pharmaceuticals, and agrochemicals .
Chemosensor for Heavy Metals
Benzothiazole derivatives, like the one , can be synthesized into chemosensors for the rapid and selective detection of heavy metals in water. This is particularly important for monitoring environmental pollution and ensuring water safety .
Protease Expression Induction
The compound’s ability to induce protease expression in bacteria like S. aureus can be harnessed for developing new antimicrobial strategies. By understanding how the compound triggers protease overexpression, researchers can design drugs that target these pathways to combat bacterial infections .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with various biological targets, such as enzymes and receptors, leading to changes in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may influence various biochemical pathways, potentially leading to changes in cellular processes .
Result of Action
Based on the structural similarity to other benzothiazole derivatives, it can be inferred that this compound may induce changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the compound’s activity and stability .
properties
IUPAC Name |
2-ethylsulfanyl-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-22-13-9-5-4-7-11(13)16(20)19-17-18-15-12(21-2)8-6-10-14(15)23-17/h4-10H,3H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZNNJGWKYVONI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide |
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